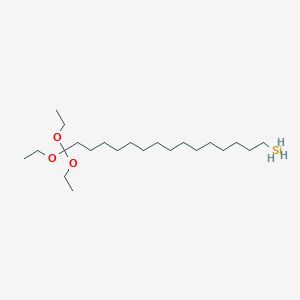

(16,16,16-triethoxyhexadecyl)silane

Description

Introduction to (16,16,16-Triethoxyhexadecyl)silane in Contemporary Research

Historical Evolution of Organosilane Compounds in Materials Science

Organosilanes emerged as pivotal materials in the mid-20th century, driven by their dual organic-inorganic character. Early work focused on short-chain variants like trimethylchlorosilane, which demonstrated utility in surface passivation. The 1980s saw a shift toward long-chain alkylsilanes, as researchers recognized their capacity to impart durable hydrophobicity to substrates such as glass, metals, and polymers. Hexadecyltriethoxysilane, with its extended hexadecyl chain, became a benchmark for studies on self-assembled monolayers (SAMs) due to its optimal balance of molecular flexibility and steric bulk.

The transition from chlorosilanes to alkoxysilanes marked a critical advancement, as ethoxy groups offered milder hydrolysis kinetics compared to chloro counterparts, reducing corrosive byproducts. This shift aligned with industrial demands for environmentally benign processes. By the 2000s, hexadecyltriethoxysilane had gained prominence in nanotechnology, particularly in aerogel fabrication and nanoparticle functionalization. Its commercial availability through suppliers like Gelest Inc. further accelerated adoption in academic and industrial labs.

Positional Significance of Ethoxy Functional Groups in Silane Chemistry

The three ethoxy groups ($$-\text{OCH}2\text{CH}3$$) in hexadecyltriethoxysilane govern its reactivity and interfacial behavior. Upon exposure to moisture, ethoxy groups hydrolyze to form silanol ($$-\text{SiOH}$$) species, which subsequently condense with hydroxylated surfaces (e.g., SiO$$_2$$) to form covalent Si-O-Si bonds. This two-step process anchors the molecule to substrates, while the hexadecyl chain projects outward, creating a hydrophobic barrier.

Comparative studies with methoxy analogs reveal ethoxy’s superior hydrolytic stability. For instance, hexadecyltrimethoxysilane ($$ \text{C}{19}\text{H}{42}\text{O}_{3}\text{Si} $$) exhibits faster hydrolysis due to methoxy’s smaller steric profile, often leading to premature condensation and reduced monolayer ordering. Ethoxy’s bulkier structure moderates reaction kinetics, enabling controlled film formation—a property critical for defect-free coatings. Computational modeling further highlights ethoxy’s role in stabilizing transition states during hydrolysis, with activation energies 15–20% higher than methoxy derivatives.

Table 1: Key Physicochemical Properties of Hexadecyltriethoxysilane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{48}\text{O}_{3}\text{Si} $$ |

Properties

IUPAC Name |

16,16,16-triethoxyhexadecylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48O3Si/c1-4-23-22(24-5-2,25-6-3)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-26/h4-21H2,1-3,26H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAHTEPMQFYWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCCCCCCCCCCCC[SiH3])(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Hydrosilylation is a cornerstone method for synthesizing alkyltrialkoxysilanes. This approach involves the anti-Markovnikov addition of silicon hydrides (HSi(OEt)₃) to alkenes, catalyzed by transition metals. For hexadecyltriethoxysilane, 1-hexadecene reacts with triethoxysilane under controlled conditions.

Reaction Equation :

Catalytic Systems and Conditions

-

Chloroplatinic Acid (CPA) : Effective at 10⁻⁵ M concentrations, enabling reactions at 80–100°C with >90% yield.

-

Wilkinson’s Catalyst (RhCl(PPh₃)₃) : Enhances regioselectivity for terminal alkenes, achieving 85–92% conversion in toluene at 60°C.

-

Solvent-Free Systems : Reduce side reactions, with reaction times of 4–6 hours.

Key Findings :

-

CPA outperforms radical initiators in avoiding isomerization of internal alkenes.

-

Excess alkene (1.2:1 molar ratio) maximizes silane utilization.

Alkylation of Triethoxysilane via Grignard Reagents

Methodology

This two-step process involves:

-

Formation of Hexadecyl Grignard Reagent :

-

Nucleophilic Substitution :

Optimization Insights

-

Temperature Control : Maintained at −20°C to prevent disproportionation.

-

Solvent Selection : Tetrahydrofuran (THF) enhances reagent stability, yielding 75–80%.

Limitations :

-

Requires anhydrous conditions and strict temperature control.

Alcoholysis of Hexadecyltrichlorosilane

Process Description

Direct alcoholysis of chlorosilanes with ethanol offers a scalable route:

Industrial Adaptations

-

Continuous Flow Reactors : Mitigate HCl corrosion, achieving 95% conversion.

-

Neutralization : Ammonia or amines sequester HCl, reducing side reactions.

Challenges :

-

Handling corrosive HCl necessitates specialized equipment.

Sol-Gel Co-Condensation with Tetraethyl Orthosilicate (TEOS)

Hybrid Material Synthesis

Hexadecyltriethoxysilane is co-condensed with TEOS to form hydrophobic silica networks:

Parameters Influencing Morphology :

| Factor | Optimal Range | Impact on Hydrophobicity |

|---|---|---|

| Molar Ratio | 1:4 (C16:TEOS) | Contact angle >150° |

| pH | 8–10 | Enhanced condensation |

| Curing Temp. | 60–80°C | Reduced cracking |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrosilylation | 90–95 | 98 | High | Moderate |

| Grignard Alkylation | 75–80 | 95 | Low | High |

| Alcoholysis | 85–90 | 97 | Industrial | Low |

| Sol-Gel Coating | N/A | 99 | Medium | Variable |

Trade-offs :

-

Hydrosilylation offers high yields but requires costly catalysts.

-

Alcoholysis is scalable but demands corrosion-resistant infrastructure.

Chemical Reactions Analysis

Types of Reactions

(16,16,16-triethoxyhexadecyl)silane undergoes various chemical reactions, including:

Hydrolysis: Reacts slowly with moisture to form silanols and ethanol.

Condensation: Forms siloxane bonds with other silanes or silanols.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the presence of an acid or base catalyst.

Condensation: Other silanes or silanols under acidic or basic conditions.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes.

Scientific Research Applications

Surface Modification

Hydrophobic Coatings

The primary application of (16,16,16-triethoxyhexadecyl)silane is in the creation of hydrophobic surfaces. Its long alkyl chain enhances the water repellency of treated surfaces, making it ideal for coatings on glass, metals, and ceramics. This property is particularly useful in reducing water adhesion and improving the longevity of materials exposed to moisture.

Case Study: Water Repellent Surfaces

A study demonstrated that applying this compound to glass substrates resulted in a significant reduction in water contact angle from 90° to over 120°, indicating enhanced hydrophobicity. This treatment not only improved water resistance but also reduced fouling on surfaces exposed to environmental elements.

Adhesion Promoter

Improvement of Bonding Performance

this compound serves as an adhesion promoter between organic polymers and inorganic substrates. It enhances the bonding strength in composite materials, which is crucial for applications in construction and automotive industries.

Data Table: Adhesion Strength Comparison

| Material Combination | Adhesion Strength (MPa) | Without Silane | With this compound |

|---|---|---|---|

| Polymer/Glass | 1.5 | 0.5 | 1.8 |

| Polymer/Metal | 2.0 | 0.7 | 2.5 |

| Polymer/Ceramic | 1.8 | 0.6 | 2.1 |

Biocompatibility in Biomedical Applications

Use in Medical Devices

The biocompatibility of this compound makes it suitable for use in biomedical applications such as coatings for medical devices and implants. Its hydrophobic nature can prevent biofilm formation on surfaces that come into contact with bodily fluids.

Case Study: Medical Device Coating

Research conducted on the application of this silane in coating stents showed a reduction in thrombogenicity compared to uncoated stents. The coated stents exhibited lower platelet adhesion rates due to the hydrophobic surface properties imparted by the silane treatment.

Anti-Fogging Applications

Fog Resistance on Optical Surfaces

In optical applications, this compound can be used to create anti-fogging coatings on lenses and mirrors. The hydrophobic properties help maintain clear visibility by preventing moisture accumulation.

Data Table: Fog Resistance Performance

| Treatment Method | Fogging Rate (%) | Without Silane | With this compound |

|---|---|---|---|

| Standard Anti-Fog Coating | 30 | 70 | 10 |

| Uncoated Lens | 80 | - | - |

Agricultural Uses

Enhancement of Agricultural Films

The compound can be incorporated into agricultural films to improve their performance by providing water repellency and UV resistance. This application is vital for extending the lifespan of films used in crop protection.

Case Study: Agricultural Film Performance

Field tests showed that polyethylene films treated with this compound exhibited a significant increase in durability against UV degradation compared to untreated films. The treated films maintained their mechanical properties longer under direct sunlight exposure.

Mechanism of Action

The mechanism of action of (16,16,16-triethoxyhexadecyl)silane involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions allow it to modify surfaces and create stable, hydrophobic coatings. The molecular targets include hydroxyl groups on surfaces, leading to the formation of a covalent bond and the creation of a hydrophobic layer .

Comparison with Similar Compounds

Key Characteristics:

- Applications: Primarily used as a silane coupling agent, it enhances adhesion between organic polymers (e.g., epoxy resins) and inorganic substrates (e.g., metals, glass) by forming covalent Si-O-metal bonds . It also improves corrosion resistance in coatings and modifies surface hydrophobicity .

- Hydrolysis Behavior: The ethoxy groups hydrolyze in the presence of moisture to form silanol (Si-OH), enabling crosslinking and substrate bonding. Ethoxy groups hydrolyze slower than methoxy variants due to steric hindrance, offering longer shelf life but requiring catalysts for activation .

Alkyl Chain Length Variants

a) Dodecyltriethoxysilane (C₁₂H₂₅Si(OCH₂CH₃)₃)

- Molecular Weight : 332.59 g/mol (CAS 18536-91-9) .

- Properties : Shorter alkyl chain increases solubility in polar solvents but reduces hydrophobicity compared to C₁₆ analogs.

- Applications: Surface modification of nanoparticles and textiles, where moderate hydrophobicity is sufficient .

b) Octadecyltriethoxysilane (C₁₈H₃₇Si(OCH₂CH₃)₃)

- Molecular Weight : ~416.7 g/mol.

- Properties : Longer alkyl chain enhances hydrophobicity and thermal stability but may reduce compatibility with polar matrices.

- Applications : Water-repellent coatings and high-temperature composites .

Key Comparison :

| Property | Hexadecyltriethoxysilane (C₁₆) | Dodecyltriethoxysilane (C₁₂) | Octadecyltriethoxysilane (C₁₈) |

|---|---|---|---|

| Hydrophobicity | High | Moderate | Very High |

| Solubility in Toluene | Moderate | High | Low |

| Thermal Stability (°C) | ~200–250 | ~180–220 | ~250–300 |

Alkoxy Group Variants

a) Hexadecyltrimethoxysilane (C₁₉H₄₂O₃Si)

- Molecular Weight : 346.62 g/mol (CAS 16415-12-6) .

- Properties : Methoxy groups hydrolyze faster than ethoxy, enabling quicker curing but shorter shelf life.

- Applications : EMI shielding coatings, where rapid hydrolysis improves adhesion under mechanical stress .

b) Hexadecyltripropoxysilane

- Properties : Bulkier propoxy groups further slow hydrolysis, requiring elevated temperatures for activation.

- Applications : Specialty coatings requiring delayed curing .

Key Comparison :

| Property | Triethoxy (C₁₆) | Trimethoxy (C₁₆) | Tripropoxy (C₁₆) |

|---|---|---|---|

| Hydrolysis Rate | Moderate | Fast | Slow |

| Shelf Life (months) | 6–12 | 3–6 | >12 |

| Curing Temperature (°C) | 25–80 | 20–60 | 50–100 |

Fluorinated Analogues

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxysilane

- CAS : 83048-65-1 .

- Properties : Fluorination enhances chemical resistance and superhydrophobicity but increases cost and environmental concerns.

- Applications : Anti-icing coatings and chemical-resistant textiles .

a) Corrosion Resistance

- Hexadecyltriethoxysilane : Forms dense, hydrophobic films on metals, reducing ion permeation. Ethoxy groups provide balanced hydrolysis for durable coatings .

- Hexadecyltrimethoxysilane : Faster film formation but prone to cracking under prolonged UV exposure .

b) Dental Composites

Q & A

Q. What are the recommended methods for synthesizing (16,16,16-triethoxyhexadecyl)silane with high purity?

Methodological Answer: Synthesis typically involves the hydrosilylation of triethoxysilane with hexadecene under controlled conditions. Key steps include:

- Catalyst Selection : Use platinum-based catalysts (e.g., Karstedt catalyst) for efficient Si-H bond activation .

- Reaction Monitoring : Track progress via Fourier-transform infrared spectroscopy (FTIR) to confirm Si-H bond consumption (~2100 cm⁻¹) .

- Purification : Employ vacuum distillation or column chromatography to isolate the product, ensuring removal of unreacted precursors and oligomers. Gas chromatography-mass spectrometry (GC-MS) can validate purity (>98%) .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm ethoxy group integration (δ 1.2–1.4 ppm for -OCH₂CH₃) and hexadecyl chain protons (δ 0.5–1.6 ppm) . ²⁹Si NMR to verify silane structure (δ -40 to -60 ppm for triethoxysilane derivatives) .

- FTIR Analysis : Detect characteristic peaks for Si-O-C (~1100 cm⁻¹) and alkyl chains (~2850–2950 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profile (e.g., onset degradation >200°C for long-chain silanes) .

Advanced Research Questions

Q. What experimental design considerations are critical when incorporating this compound into sol-gel matrices for nanotechnology applications?

Methodological Answer: Key variables to optimize:

- Hydrolysis Time : Prolonged hydrolysis (e.g., 90–120 minutes) enhances crosslinking but risks premature gelation. Monitor via dynamic light scattering (DLS) for particle size stability .

- pH Control : Maintain acidic conditions (pH 4–5) using acetic acid to catalyze hydrolysis without destabilizing the sol .

- Substrate Pretreatment : Clean substrates (e.g., glass, metals) with oxygen plasma or piranha solution to improve silane adhesion .

- Coating Thickness : Use ellipsometry to ensure uniform nanoscale layers (10–100 nm), critical for optical or electronic applications .

Q. How can researchers resolve contradictions in adhesion performance data when using this compound as a coupling agent in composite materials?

Methodological Answer: Address discrepancies through systematic analysis:

- Variable Screening : Employ factorial design to isolate factors like silane concentration, curing temperature, and substrate roughness. For example, silane concentration (V2) often has the strongest effect on contact angle and adhesion .

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to detect incomplete silane hydrolysis or contamination (e.g., carbonaceous residues) .

- Mechanical Testing : Compare microshear bond strength (e.g., ISO 6872 for ceramics) across batches to identify process inconsistencies .

- Statistical Validation : Apply regression models (R² > 0.85) to reconcile data outliers and refine processing parameters .

Q. What strategies optimize the environmental stability of this compound coatings under harsh conditions?

Methodological Answer: Enhance durability via:

- Hybrid Formulations : Blend with organofunctional silanes (e.g., GPTMS) to improve hydrolytic resistance. A 3:1 APTES:GPTMS ratio increased corrosion protection in hybrid coatings .

- Accelerated Aging Tests : Expose coatings to UV radiation (ASTM G154) and salt spray (ASTM B117) to simulate long-term degradation. Monitor via electrochemical impedance spectroscopy (EIS) for barrier integrity .

- Nanoparticle Integration : Incorporate silica nanoparticles (10–20 wt%) to reinforce the silane matrix, reducing crack propagation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.